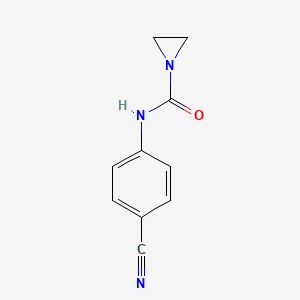
n-(4-Cyanophenyl)aziridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyanophenyl)aziridine-1-carboxamide: is an organic compound with the molecular formula C10H9N3O It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a cyanophenyl group attached to the aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyanophenyl)aziridine-1-carboxamide typically involves the reaction of 4-cyanophenylamine with aziridine-1-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the aziridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-Cyanophenyl)aziridine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring is highly strained and reactive, making it susceptible to nucleophilic attack. This can lead to ring-opening reactions, forming different products depending on the nucleophile used.
Substitution Reactions: The cyanophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Conditions: These reactions are typically carried out under mild conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, the reaction with amines can yield substituted amides, while reactions with thiols can produce thioethers.
Scientific Research Applications
Chemistry: N-(4-Cyanophenyl)aziridine-1-carboxamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and other diseases. Its ability to form stable complexes with proteins makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Cyanophenyl)aziridine-1-carboxamide involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring’s high strain energy promotes its reactivity towards nucleophiles, leading to the formation of various products. This reactivity is harnessed in biological systems to inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity.
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-(4-Cyanophenyl)aziridine-2-carboxamide: A closely related compound with a similar structure but different substitution pattern.
Uniqueness: N-(4-Cyanophenyl)aziridine-1-carboxamide is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
CAS No. |
13907-83-0 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-(4-cyanophenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-7-8-1-3-9(4-2-8)12-10(14)13-5-6-13/h1-4H,5-6H2,(H,12,14) |
InChI Key |
DTSJPEAPDBQGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















